molecular formula C19H16O5 B14570756 2-[(2,4,6-Trimethoxyphenyl)methylidene]-1H-indene-1,3(2H)-dione CAS No. 61499-35-2

2-[(2,4,6-Trimethoxyphenyl)methylidene]-1H-indene-1,3(2H)-dione

Cat. No.: B14570756
CAS No.: 61499-35-2
M. Wt: 324.3 g/mol
InChI Key: DINWEULWHZPNNS-UHFFFAOYSA-N
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Description

2-[(2,4,6-Trimethoxyphenyl)methylidene]-1H-indene-1,3(2H)-dione is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trimethoxyphenyl group attached to an indene-dione core, which contributes to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4,6-Trimethoxyphenyl)methylidene]-1H-indene-1,3(2H)-dione typically involves the condensation of 2,4,6-trimethoxybenzaldehyde with indene-1,3-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through an aldol condensation mechanism.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4,6-Trimethoxyphenyl)methylidene]-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its electronic properties.

    Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions, introducing new functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the compound with altered electronic properties.

    Substitution: Aromatic derivatives with new functional groups.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis and a potential ligand in coordination chemistry.

    Biology: Its biological activity is being explored for potential therapeutic applications, including anti-cancer and anti-inflammatory properties.

    Medicine: Research is ongoing to investigate its potential as a drug candidate for various diseases.

    Industry: The compound’s reactivity and stability make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-[(2,4,6-Trimethoxyphenyl)methylidene]-1H-indene-1,3(2H)-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound could influence signal transduction pathways, altering cellular behavior.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,3,4-Trimethoxyphenyl)methylidene]-1H-indene-1,3(2H)-dione
  • 2-[(2,4,5-Trimethoxyphenyl)methylidene]-1H-indene-1,3(2H)-dione
  • 2-[(2,4,6-Trimethoxyphenyl)methylidene]-1H-indene-1,3(2H)-dione

Uniqueness

This compound stands out due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of three methoxy groups in the 2, 4, and 6 positions provides unique electronic and steric properties, distinguishing it from other similar compounds.

Properties

CAS No.

61499-35-2

Molecular Formula

C19H16O5

Molecular Weight

324.3 g/mol

IUPAC Name

2-[(2,4,6-trimethoxyphenyl)methylidene]indene-1,3-dione

InChI

InChI=1S/C19H16O5/c1-22-11-8-16(23-2)14(17(9-11)24-3)10-15-18(20)12-6-4-5-7-13(12)19(15)21/h4-10H,1-3H3

InChI Key

DINWEULWHZPNNS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C=C2C(=O)C3=CC=CC=C3C2=O)OC

Origin of Product

United States

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